molecular formula C16H20FN3O B2634088 1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea CAS No. 1396805-37-0

1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

Cat. No. B2634088
CAS RN: 1396805-37-0
M. Wt: 289.354
InChI Key: LUIABYATVGFGMG-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a urea derivative and has been synthesized using different methods. The purpose of

Scientific Research Applications

Radiochemical Synthesis for Imaging

The synthesis of fluorine-18 labeled compounds, such as 1-(5-chloro-2-{2-[(2R)-4-(4-[18F]fluorobenzyl)-2-methylpiperazin-1-yl]-2-oxoethoxy}phenyl)urea, showcases the application in developing potent nonpeptide CCR1 antagonists for imaging. This specific process involves a module-assisted two-step one-pot procedure, highlighting the compound's potential in radiochemical applications and pharmaceutical imaging (Mäding et al., 2006).

Molecular Interaction Studies

Studies on pyrid-2-yl ureas have provided insights into intramolecular hydrogen bonding and complexation with cytosine, suggesting applications in molecular recognition and sensor development. The effects of substituents on these ureas significantly influence their conformational preferences and binding capabilities, indicating potential utility in designing molecular sensors and understanding biomolecular interactions (Chien et al., 2004).

Corrosion Inhibition

Research into Mannich bases derived from pyridin-4-yl and pyrrolidin-1-yl groups, such as 1-(pyridin-4-yl(pyrrolidin-1-yl)methyl)urea, has demonstrated their effectiveness as corrosion inhibitors for steel surfaces in acidic environments. This application is particularly relevant in industrial settings where corrosion resistance is critical, illustrating the compound's utility beyond biomedical contexts (Jeeva et al., 2015).

Fluorescent Sensing

The development of fluorescent pyrid-2-yl ureas for the binding of carboxylic acids showcases another application area. These compounds exhibit fluorescence changes upon acid binding, making them suitable for use as fluorescent sensors in chemical analysis and environmental monitoring (Jordan et al., 2010).

Molecular Devices

Cyclodextrin complexation studies involving urea-linked molecules indicate potential in the self-assembly of molecular devices. Such compounds can undergo structural changes in response to stimuli, suggesting applications in developing smart materials and molecular machines (Lock et al., 2004).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O/c17-15-7-5-14(6-8-15)13-19-16(21)18-9-1-2-10-20-11-3-4-12-20/h5-8H,3-4,9-13H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIABYATVGFGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

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